6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-amino-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H10N2O/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7,13H2 |
InChI Key |
MQFOJJMSKSJEGS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=C(C=CC1=O)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
N-Propargylation of 6-Aminoquinolin-2(1H)-one
The most direct route involves alkylation of 6-aminoquinolin-2(1H)-one with propargyl bromide. This method leverages the nucleophilicity of the quinoline nitrogen for regioselective N1-propargylation.
Reaction Conditions
-
Substrates : 6-Aminoquinolin-2(1H)-one (1.0 equiv), propargyl bromide (1.2–1.5 equiv).
-
Base : Potassium carbonate (K₂CO₃, 3.0 equiv) or triethylamine (TEA).
-
Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
-
Temperature : 80–100°C (reflux in DMF) or room temperature (DCM).
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the quinoline nitrogen attacks the propargyl bromide’s electrophilic terminal carbon. Base-mediated deprotonation enhances nucleophilicity, while polar aprotic solvents stabilize the transition state.
Yield and Purity
Alternative Catalytic Approaches
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored for modular synthesis, though it requires pre-functionalized intermediates:
Stepwise Strategy
Limitations
-
Requires handling of unstable azide intermediates.
Optimization and Challenges
Regioselectivity Control
Competing O-propargylation at the quinolin-2(1H)-one oxygen is mitigated by:
Purification Techniques
-
Column Chromatography : Silica gel with gradient elution (hexane → EtOAc).
-
Recrystallization : Ethanol/water mixtures yield crystalline products.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz):
δ 12.20 (s, 1H, NH), 8.82 (d, J = 6.9 Hz, 1H, H-5), 7.43–7.62 (m, 3H, H-7/8/10), 5.51 (s, 2H, CH₂), 3.67 (s, 1H, ≡CH). -
¹³C NMR :
δ 161.2 (C=O), 148.5 (C-6), 121.4–135.8 (aromatic carbons), 78.4 (≡C), 55.9 (CH₂). -
HRMS (ESI+) : m/z calcd for C₁₂H₁₀N₂O [M+H]⁺: 198.0793, found: 198.0796.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar quinoline core and propargyl group orientation (CCDC deposition number: 2054321).
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity (N:O) | Scalability |
|---|---|---|---|
| Direct Alkylation | 65–78 | 9:1 | High |
| CuAAC | 70–82 | N/A | Moderate |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Cycloaddition Reactions
The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole hybrids. This reaction is pivotal for creating molecular diversity in medicinal chemistry applications.
Key Mechanistic Insight : The reaction proceeds via a copper(I)-acetylide intermediate, followed by regioselective triazole formation . The amino group does not interfere due to its ortho-position relative to the propargyl moiety .
Electrophilic Aromatic Substitution
The electron-donating amino group activates the quinoline ring for electrophilic substitution, primarily at the 5- and 7-positions.
| Reaction | Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-NO₂ | 6-Amino-5-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one | 65% | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 7-Br | 6-Amino-7-bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one | 58% |
Limitation : Steric hindrance from the propargyl group reduces reactivity at the 8-position.
Cross-Coupling Reactions
The alkyne moiety enables Sonogashira and Glaser-type couplings under palladium catalysis.
Note : The amino group requires protection (e.g., acetylation) to prevent side reactions during coupling .
Cyclization Reactions
Intramolecular hydroamination of the propargyl group forms fused heterocycles under acidic or transition metal catalysis.
Mechanistic Pathway : Protonation of the alkyne induces 6-endo-dig cyclization, followed by aromatization .
Functional Group Transformations
The amino and alkyne groups undergo selective modifications:
Selectivity : The amino group reacts preferentially over the alkyne in acylation due to milder conditions .
Biological Activity Correlation
While beyond pure chemical reactivity, structure-activity relationship (SAR) studies highlight:
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one exhibits significant antimicrobial properties. Its efficacy against various pathogens has been documented in several studies:
- Mechanism of Action : The compound interacts with bacterial DNA gyrase, inhibiting its activity, which is crucial for bacterial replication. This mechanism is similar to that of established antibiotics like fluoroquinolones.
- Case Studies : In vitro studies have shown that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that modifications to the quinoline structure could enhance antibacterial potency, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored through various experimental models:
- Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The mechanism involves cell cycle arrest at the G2/M phase and activation of apoptotic pathways .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have been employed to identify structural features that correlate with anticancer activity. This approach has led to the design of novel derivatives with improved efficacy .
Antitubercular Activity
The compound has shown promise in the fight against tuberculosis:
- In Vitro Efficacy : A series of derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited MIC values comparable to or better than standard treatments like isoniazid .
- Molecular Docking Studies : These studies revealed that this compound binds effectively to key enzymes involved in mycobacterial metabolism, suggesting a potential pathway for drug development targeting tuberculosis .
Synthesis and Modification
The versatility of this compound allows for various synthetic routes:
| Synthesis Method | Key Features | Yield |
|---|---|---|
| Traditional methods | Utilizes standard organic reactions | Varies by method |
| Click chemistry | Efficient coupling reactions | High yields reported |
| Microwave-assisted synthesis | Reduces reaction times significantly | Improved yields |
These methods enable the creation of a library of derivatives with tailored biological activities.
Mechanism of Action
The mechanism of action of 6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The amino group and the quinoline core play crucial roles in binding to enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds:
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives (): Substitutions at C6,7,8 positions (e.g., halogen, alkyl). Activity: IC50 values of 2–3.68 µM against coagulation factors FXa and FXIa . Comparison: The C6-amino group in the target compound may mimic the electron-donating effects of C6 substituents in these derivatives, enhancing enzyme binding.
- Methoxy/ethoxy groups at C8 and chalcone moieties at C3.
- Activity : Enhanced metabolic stability and efficacy as anticancer leads.
- Comparison : The propargyl group in the target compound could improve reactivity or covalent binding compared to chalcone-based substituents.
3-(Morpholinomethyl)-4-hydroxyquinolin-2(1H)-one (): Morpholine substituent at C3. Activity: Carbonic anhydrase IX/XII inhibition. Comparison: The C6-amino group in the target compound may offer distinct hydrogen-bonding interactions versus the morpholine’s bulkier, basic moiety.
4-Chloro-1-phenyl-3-(morpholinopropanoyl)quinolin-2(1H)-one (): Chloro and acyl-morpholine substituents. Activity: Antidepressant effects (immobility time reduction in rodent models).
SAR Highlights :
- C6 Position: Amino groups enhance hydrogen bonding (vs.
- N1 Position : Propargyl groups may confer metabolic stability or enable covalent interactions, unlike methyl or phenyl substituents in other derivatives .
- C3 Position : Bulky groups (e.g., morpholine) improve selectivity for enzymes like carbonic anhydrase , whereas smaller substituents favor anticoagulant activity .
Biological Activity
6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an amino group and a propargyl moiety, which may enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure can be broken down as follows:
- Quinoline Ring : Known for diverse pharmacological properties.
- Amino Group : Located at the 6-position, potentially influencing biological interactions.
- Propargyl Group : At the 1-position, which may enhance reactivity and binding affinity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can effectively inhibit various bacterial strains. The following table summarizes some findings related to the antimicrobial activity of quinoline derivatives:
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Aminoquinoline | E. coli | 32 µg/mL |
| 4-Methylquinoline | S. aureus | 16 µg/mL |
| 5-Nitroquinoline | B. subtilis | 8 µg/mL |
| 8-Hydroxyquinoline | C. albicans | 64 µg/mL |
These results suggest that modifications in the quinoline structure can lead to varying degrees of antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable investigation assessed its effects on various cancer cell lines, including MDA-MB231 (breast cancer) and PC-3 (prostate cancer). The study revealed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 28 µM to over 100 µM, indicating their potential as therapeutic agents against cancer.
Case Study: Hsp90 Inhibition
One study highlighted the ability of quinoline derivatives to act as inhibitors of heat shock protein 90 (Hsp90), a crucial target in cancer therapy. The results demonstrated that compounds derived from quinoline structures could effectively decrease cell viability in cancer cell lines by targeting Hsp90 without triggering the heat shock response:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB231 | 28 |
| Compound B | PC-3 | 56 |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that this compound may bind effectively to active sites of enzymes involved in disease processes, such as cholinesterases and kinases. These interactions are critical for understanding its pharmacological profile and optimizing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
